molecular formula C8H8O2S B1334970 p-(Methylsulphinyl)benzaldehyde CAS No. 37794-15-3

p-(Methylsulphinyl)benzaldehyde

Cat. No. B1334970
CAS RN: 37794-15-3
M. Wt: 168.21 g/mol
InChI Key: NZJSGBXNOJOCJI-UHFFFAOYSA-N
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Description

p-(Methylsulphinyl)benzaldehyde, also known as p-MBA, is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals. It is typically derived from petroleum-based precursors through a series of chemical reactions that can be environmentally taxing, producing significant pollutants and wastewater .

Synthesis Analysis

The synthesis of p-MBA has been traditionally achieved through the photochlorination, amination, and acid hydrolysis of p-xylene. However, a novel and greener approach has been reported, which involves the direct synthesis of p-MBA from acetaldehyde. This method uses a diphenyl prolinol trimethylsilyl ether catalyst, achieving a high selectivity of up to 90% for p-MBA at an acetaldehyde conversion rate of 99.8%. The mechanism involves the conversion of acetaldehyde to p-methylcyclohexadienal intermediates through an enamine-iminium intermediate mechanism, followed by dehydrogenation catalyzed by the same amines .

Molecular Structure Analysis

The molecular structure of p-MBA and its intermediates can be complex. In the context of the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, an X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate was obtained. This structure was stabilized using triphenylphosphine as the ligand, which is indicative of the intricate nature of intermediates formed during the synthesis of substituted benzaldehydes .

Chemical Reactions Analysis

The reactivity of p-MBA and its derivatives can be explored through various chemical reactions. For instance, phenyl 2-propynyl sulfone and substituted benzaldehydes can react in the presence of sodium hydride to yield 1-phenylsulfonyl-4-substitutedphenyl-trans-3-buten-2-ones. The reaction mechanism and the physical properties of these products have been studied, providing insights into the reactivity of benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-MBA derivatives are crucial for their application in pharmaceuticals. For example, heterotelechelic poly(ethylene glycol) (PEG) derivatives containing benzaldehyde groups have been synthesized. These derivatives exhibit specific functionalities, such as the ability to conjugate various ligands through pH-sensitive imine linkages, which can be characterized by NMR spectroscopy. The synthesis process involves ring-opening polymerization of ethylene oxide and subsequent conversion to the desired end groups, demonstrating the versatility of benzaldehyde derivatives in polymer chemistry .

Scientific Research Applications

Antimicrobial Applications

p-Cymene, structurally similar to p-(Methylsulphinyl)benzaldehyde, is known for its antimicrobial properties, being a major constituent of plant extracts and essential oils used in traditional medicines. It's being explored for biomedical applications, including functionalizing biomaterials and nanomaterials, due to its potential in combating communicable diseases, especially in the context of increasing antimicrobial resistance. However, more studies are needed to confirm its in vivo efficacy and safety for human healthcare applications (Marchese et al., 2017).

Toxicity and Environmental Impact

Studies have examined the ecological risks and toxicological aspects of various compounds, including those structurally related to p-(Methylsulphinyl)benzaldehyde. For example, benzophenone-3, a common component in sunscreen products, raises concerns due to its environmental persistence and potential bioaccumulation, with implications for aquatic ecosystems. This highlights the importance of understanding the environmental and health impacts of chemical compounds widely used in consumer products (Kim & Choi, 2014).

Detoxification and Binding Capabilities

Bifidobacteria and lactic acid bacteria (LAB) have shown promise in the detoxification of carcinogenic contaminants in food through physical binding. This approach, particularly with B[a]p, a polycyclic aromatic hydrocarbon, suggests that these bacteria can be effective in removing such contaminants from food systems, indicating a potential application for p-(Methylsulphinyl)benzaldehyde if its binding capabilities are similar (Shoukat, 2020).

Drug Delivery and Pharmacokinetics

The development of suitable delivery systems for therapeutic agents, including small organic compounds, nanoparticles, peptides, and siRNA, is crucial for effective treatment of cardiovascular and other diseases. The review by Geldenhuys et al. (2017) discusses various delivery options, emphasizing the importance of understanding pharmacology when considering the cardiovascular system. This suggests that investigating the delivery mechanisms and pharmacokinetic properties of p-(Methylsulphinyl)benzaldehyde could be valuable for its potential use in medical applications (Geldenhuys et al., 2017).

Safety And Hazards

While specific safety data for p-(Methylsulphinyl)benzaldehyde is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

4-methylsulfinylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSGBXNOJOCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958836
Record name 4-(Methanesulfinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(Methylsulphinyl)benzaldehyde

CAS RN

37794-15-3
Record name 4-(Methylsulfinyl)benzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-(Methylsulphinyl)benzaldehyde
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Record name 4-(Methanesulfinyl)benzaldehyde
Source EPA DSSTox
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Record name p-(methylsulphinyl)benzaldehyde
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Synthesis routes and methods

Procedure details

220 mg of 2-[4-(3-chloro-1-thiapropyl)-phenyl]-7-hydroxy-3-(4-hydroxyphenyl)-4-(trifluoromethyl)-2H-1-benzopyran in 2 ml of piperidine is mixed with 42.7 mg of potassium iodide and stirred for 6 hours at 100° C. After cooling, it is poured into water and shaken out three times with ethyl acetate. The combined organic phases are washed twice with water, dried on magnesium sulfate and concentrated by evaporation in a rotary evaporator. The purification of the product is carried out on silica gel with dichloromethane/methanol-9:1. 274 mg of product accumulates.
Name
2-[4-(3-chloro-1-thiapropyl)-phenyl]-7-hydroxy-3-(4-hydroxyphenyl)-4-(trifluoromethyl)-2H-1-benzopyran
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
42.7 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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